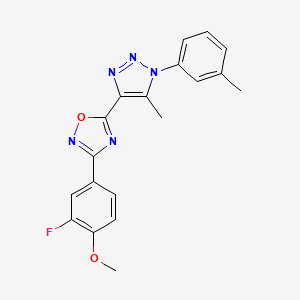
3-(3-fluoro-4-methoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-fluoro-4-methoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16FN5O2 and its molecular weight is 365.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-fluoro-4-methoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be described as follows:
- Core Structure : It consists of an oxadiazole ring fused with a triazole moiety, which is known for its diverse biological activities.
- Substituents : The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its lipophilicity and potentially its biological activity.
Synthesis
The synthesis typically involves multi-step reactions where starting materials like 3-fluoro-4-methoxyaniline are reacted with triazole precursors. The detailed synthetic route includes:
- Formation of the triazole ring via a cycloaddition reaction.
- Subsequent coupling with the oxadiazole component to yield the final product.
Biological Activity
The biological activity of this compound has been assessed through various assays and studies. Below are key findings:
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. In one study, it exhibited an IC50 value in the micromolar range, indicating potent activity compared to standard chemotherapeutics .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analyses showing an increase in apoptotic markers after treatment .
- Targeting Specific Pathways : It may modulate pathways related to tubulin polymerization similar to colchicine-binding site inhibitors, enhancing its efficacy against resistant cancer strains .
Case Studies
A series of case studies have been conducted to explore the biological implications of this compound:
- Study on MDA-MB-231 Cells : A focused study evaluated the compound's effect on cell viability and apoptosis markers. Results indicated that treatment led to significant cell death and morphological changes consistent with apoptosis .
- Synergistic Effects with Other Drugs : Co-administration with doxorubicin demonstrated synergistic effects in drug-resistant cell lines, suggesting potential for combinatorial therapies in cancer treatment .
属性
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-11-5-4-6-14(9-11)25-12(2)17(22-24-25)19-21-18(23-27-19)13-7-8-16(26-3)15(20)10-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQTVQILWRGALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














